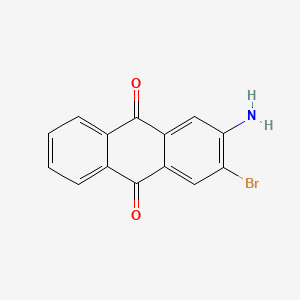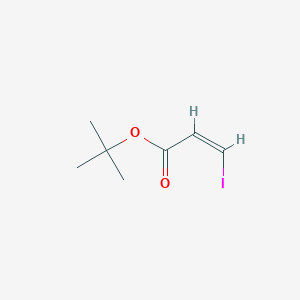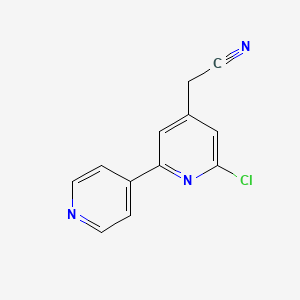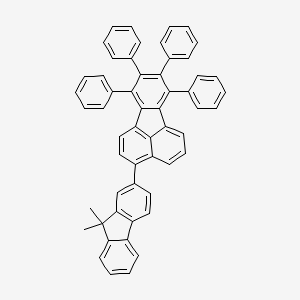![molecular formula C25H26ClN3O2 B13138599 1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBPR103 is a compound known for its potent antiviral activity, particularly against enterovirus 71 (EV71), which is a major causative agent of hand, foot, and mouth disease. This compound has shown significant promise in stabilizing viral particles and preventing virus uncoating, making it a valuable candidate for antiviral therapies .
准备方法
The synthesis of DBPR103 involves several steps, typically starting with the preparation of key intermediates followed by their assembly into the final compound. The specific synthetic routes and reaction conditions are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards.
化学反应分析
DBPR103 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
科学研究应用
DBPR103 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antiviral mechanisms and for developing new synthetic methodologies.
Biology: It is used to study the interactions between viral particles and host cells, particularly in the context of enterovirus infections.
Medicine: It has potential therapeutic applications in the treatment of viral infections, particularly those caused by enterovirus 71.
Industry: It could be used in the development of antiviral drugs and in the production of antiviral coatings and materials
作用机制
DBPR103 exerts its antiviral effects by stabilizing the viral capsid, preventing the uncoating of the virus and thereby inhibiting the release of viral RNA into the host cell. This stabilization is achieved by replacing the natural pocket factor within the hydrophobic pocket of the viral capsid . The molecular targets involved include the viral capsid protein VP1, which is critical for the virus’s ability to infect host cells .
相似化合物的比较
DBPR103 is similar to other antiviral compounds such as pleconaril and compound 14, which also target the viral capsid protein VP1. DBPR103 is unique in its higher potency and lower cytotoxicity compared to these compounds . Other similar compounds include:
Pleconaril: An antiviral drug that also targets the viral capsid but has lower potency against enterovirus 71.
Compound 14: A potent antiviral agent with excellent in vivo efficacy but different structural features compared to DBPR103
属性
分子式 |
C25H26ClN3O2 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC 名称 |
1-[5-[4-(4-chlorophenyl)phenoxy]pentyl]-3-pyridin-4-ylimidazolidin-2-one |
InChI |
InChI=1S/C25H26ClN3O2/c26-22-8-4-20(5-9-22)21-6-10-24(11-7-21)31-19-3-1-2-16-28-17-18-29(25(28)30)23-12-14-27-15-13-23/h4-15H,1-3,16-19H2 |
InChI 键 |
WXSUPRFKEUWQEL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1CCCCCOC2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)




![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
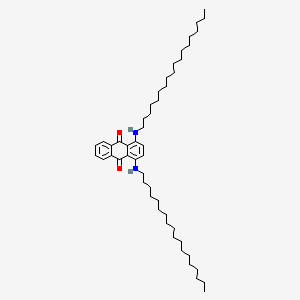
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
